
2',4',5'-Trifluorophenylacetophenone
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Overview
Description
2',4',5'-Trifluorophenylacetophenone is a fluorinated acetophenone derivative characterized by a phenylacetophenone backbone with fluorine substituents at the 2', 4', and 5' positions of the aromatic ring. Fluorinated acetophenones are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, electronegativity, and reactivity compared to non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2',4',5'-Trifluorophenylacetophenone, and how are reaction conditions optimized?
The synthesis typically involves fluorination and trifluoromethylation of an acetophenone precursor. A standard method includes Friedel-Crafts acylation using trifluoroacetyl chloride and fluorobenzene derivatives under inert atmospheres with catalysts like AlCl₃ . Optimization focuses on temperature control (60–100°C), stoichiometric ratios (1:1.2 for acyl chloride:fluorobenzene), and purification via recrystallization or column chromatography to achieve >95% purity. Side reactions, such as over-fluorination, are mitigated by limiting reaction times to 6–8 hours .
Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of fluorinated acetophenones?
- ¹⁹F NMR : Chemical shifts for fluorine atoms at the 2', 4', and 5' positions differ due to electronic environments. For example, 2'-F resonates at δ −110 ppm, while 5'-F (meta to ketone) appears at δ −115 ppm .
- IR Spectroscopy : The carbonyl stretch (C=O) near 1680 cm⁻¹ shifts slightly depending on adjacent electron-withdrawing groups (e.g., trifluoromethyl groups lower the frequency by ~10 cm⁻¹) .
- X-ray crystallography resolves ambiguities by providing exact bond angles and substituent positions .
Q. What are the key stability considerations for storing this compound?
The compound is sensitive to moisture and light. Storage recommendations include:
- Anhydrous conditions (desiccators with silica gel).
- Amber glass vials to prevent UV-induced degradation.
- Temperatures ≤ −20°C for long-term stability, with periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination be addressed in the synthesis of this compound?
Regioselectivity is controlled using directing groups or stepwise halogenation. For example:
- Introducing a nitro group at the 5' position before fluorination directs subsequent fluorine substitution to 2' and 4' positions .
- Transition metal catalysts (e.g., Pd/Cu) enable selective C–F bond formation via oxidative coupling, minimizing byproducts like 2',4',6'-trifluoro isomers .
- Computational modeling (DFT) predicts activation barriers for competing pathways, guiding reagent selection .
Q. How should researchers resolve contradictions in spectral data when characterizing synthetic intermediates?
Discrepancies in NMR or mass spectrometry data often arise from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts by up to 0.5 ppm.
- Tautomerism : Keto-enol equilibria in acetophenones can broaden peaks; adding D₂O suppresses this .
- Impurities : Trace solvents or starting materials are identified via GC-MS and subtracted using spectral subtraction tools .
Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?
- In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets) are tested at 1–100 µM concentrations.
- Structure-Activity Relationship (SAR) : Modifying the trifluoromethyl group to –CF₂H or –CH₂CF₃ alters lipophilicity (logP values: 2.5–3.8) and bioactivity .
- Metabolic stability : Microsomal incubation (human liver microsomes) assesses half-life (t₁/₂) and clearance rates .
Q. What strategies minimize byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by ensuring rapid mixing and temperature uniformity .
- Quenching protocols : Adding aqueous NaHCO₃ immediately after reaction completion neutralizes excess acyl chloride, preventing hydrolysis .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling immediate adjustments .
Comparison with Similar Compounds
The following analysis compares 2',4',5'-Trifluorophenylacetophenone with structurally related compounds, focusing on substituent effects, physical properties, and synthetic pathways.
Substituent Effects on Physical Properties
Fluorine substituents significantly influence molecular weight, polarity, and phase behavior. For example:
Key Observations:
- Halogen vs. Alkoxy Groups : Chlorine substituents (e.g., 3',5'-dichloro analog ) increase molecular weight and boiling point compared to methoxy () or hydroxy groups ().
- Hydrogen Bonding: The presence of a hydroxyl group (e.g., 3',5'-Difluoro-2'-hydroxyacetophenone ) introduces hydrogen bonding, likely increasing melting points and solubility in polar solvents.
- Fluorine Position : Compounds with fluorine at the 4' position (e.g., ) exhibit lower molecular weights than those with multiple halogens (e.g., ).
Data Tables
Table 1: Structural and Physical Comparison
Notes
Data Limitations: Direct data on this compound is absent in the evidence; comparisons are based on structural analogs.
Contradictions : Chlorinated analogs (e.g., ) exhibit higher boiling points than fluorinated ones, but hydroxy derivatives () may have divergent solubility profiles.
Preparation Methods
The acetyl group introduction via Friedel-Crafts acylation presents unique challenges due to the electron-withdrawing nature of fluorine substituents. Modified protocols from CN108383718A reveal that using pyridine as a Brønsted base facilitates the reaction between trichloroacetyl chloride and aromatic intermediates in dichloromethane . This approach achieves 95.8% yield in the dichloromethane-soluble intermediate stage, with subsequent hydrolysis yielding the target ketone.
Reaction Optimization Table
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst (Pyridine) | 16 g per 36.5g substrate | ↑ 42% yield |
Temperature | 5°C (fluorination) | Prevents side reactions |
Solvent | Dichloromethane | ↑ Intermediate solubility |
Oxidative Decarboxylation Pathways
Emerging strategies adapt phenylacetic acid precursors through oxidative decarboxylation. The 25% yield of 2,4,5-trifluorophenylacetic acid reported in US8835679B2 provides a foundation for ketone synthesis via:
-
Esterification to ethyl 2,4,5-trifluorophenylacetate (41% yield)
-
Krapcho dealkoxycarbonylation using LiCl in DMF at 150°C
This two-step sequence theoretically converts carboxylic acid derivatives to the corresponding ketone, though experimental validation specific to this substrate remains unpublished.
Halogen Exchange and Functional Group Interconversion
Late-stage fluorination via halogen exchange offers regioselective control. The CN108383718A protocol employs NaNO₂/HF systems at sub-5°C temperatures to replace nitro groups with fluorine atoms while preserving the acetyl functionality. This method’s success hinges on:
-
Strict temperature control to minimize HF volatility
-
Use of glacial acetic acid as a proton source for nitro group activation
Properties
Molecular Formula |
C14H9F3O |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-phenyl-1-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C14H9F3O/c15-11-8-13(17)12(16)7-10(11)14(18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
TUYHHYCCYSFEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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